Callosin

Description

Properties

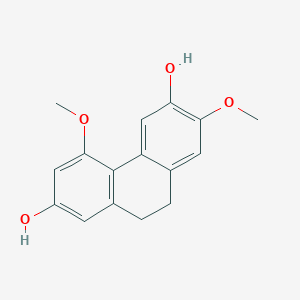

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

4,7-dimethoxy-9,10-dihydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C16H16O4/c1-19-14-6-9-3-4-10-5-11(17)7-15(20-2)16(10)12(9)8-13(14)18/h5-8,17-18H,3-4H2,1-2H3 |

InChI Key |

RQIIPCKHAHBFOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Caleosin protein structure and conserved domains

An In-depth Technical Guide to Caleosin Protein Structure and Conserved Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins (CLO), also known as caleosin/peroxygenases (CLO/PXG), are a unique and multifunctional family of calcium-binding proteins associated with lipid droplets (LDs) in plants and fungi.[1][2] Initially identified as minor structural components of seed oil bodies, their roles are now understood to extend far beyond simple structural support, encompassing enzymatic functions and involvement in various stress responses.[1][3] This technical guide provides a comprehensive overview of the caleosin protein structure, its conserved functional domains, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key structural and workflow concepts are visualized to facilitate understanding.

Caleosin Protein Architecture

Hydropathy plots and secondary structure analyses have revealed that caleosins possess a distinctive tripartite structure, consisting of an N-terminal hydrophilic domain, a central hydrophobic domain, and a C-terminal hydrophilic domain.[4][5][6] This architecture is fundamental to its localization and function at the surface of lipid droplets.

-

N-Terminal Hydrophilic Domain: This region is exposed to the cytosol and houses the primary calcium-sensing component of the protein.

-

Central Hydrophobic Domain: This domain serves as a membrane anchor, inserting into the triacylglycerol matrix of the lipid droplet.[3][4] It is characterized by a long, hydrophobic hairpin-like structure.[7]

-

C-Terminal Hydrophilic Domain: Like the N-terminus, this domain is cytosolic and contains sites for post-translational modifications, suggesting a role in cellular signaling.[7][8]

The overall secondary structure of caleosin is a composite of α-helices, β-corners, extended chains, and random coils.[9][10]

Quantitative Structural Parameters

The molecular characteristics of caleosins are generally conserved, though variations exist between species. The data below is compiled from studies on caleosins from various plant sources.

| Property | Observation | Species Example(s) | Reference(s) |

| Molecular Mass | ~27 kDa | Sesamum indicum, Oryza sativa, Cycas revoluta | [4][11][12] |

| Amino Acid Count | 235 - 245 residues | Sesamum indicum, Cycas revoluta | [4][12] |

| Domain Length (Avg.) | N-Terminal: ~100 residues, C-Terminal: ~48 residues | General | [13] |

Visualization of Domain Structure

The following diagram illustrates the linear arrangement of caleosin's functional domains.

References

- 1. Caleosin/peroxygenases: multifunctional proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Caleosin serves as the major structural protein as efficient as oleosin on the surface of seed oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cloning and secondary structure analysis of caleosin, a unique calcium-binding protein in oil bodies of plant seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Delineation of plant caleosin residues critical for functional divergence, positive selection and coevolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Analysis of Expression Patterns of the Caleosin Genes in Hickory (Carya cathayensis Sarg.) [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Caleosins: Ca2+-binding proteins associated with lipid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of caleosin in Cycas revoluta pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijmsi.ir [ijmsi.ir]

The Pivotal Role of Caleosin in Fungal Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a unique class of calcium-binding proteins intrinsically associated with lipid droplets, playing a multifaceted role in the life cycle and virulence of pathogenic fungi. Initially identified in plants, these proteins have emerged as critical factors in fungal pathogenesis, influencing processes from lipid metabolism and spore viability to direct interactions with host organisms. Their dual functionality, encompassing both structural roles in lipid storage and enzymatic peroxygenase activity, positions them at the nexus of cellular stress responses and pathogenic development. This technical guide provides an in-depth exploration of the core functions of caleosins in fungal pathogens, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

Core Functions of Caleosin in Fungal Pathogenesis

Fungal caleosins are integral to several key processes that contribute to the pathogenic potential of various fungal species. Their functions are primarily linked to their localization at the lipid droplet-cytosol interface and their intrinsic biochemical properties.

1. Lipid Metabolism and Energy Storage: Caleosins are fundamental to the structure and function of lipid droplets, which serve as crucial energy reserves for the fungus. During infection, pathogens require significant energy to support germination, penetration of host tissues, and proliferation. Caleosins regulate the storage and mobilization of neutral lipids within these droplets, ensuring a steady supply of energy for these demanding processes.

2. Spore Dispersal and Viability: In the entomopathogenic fungus Beauveria bassiana, the caleosin homologue Bbcal1 has been shown to be involved in spore dispersal. A knockout mutant of the Bbcal1 gene (ΔBbcal1) exhibited a phenotype with more compact assemblages of conidia and a reduction in spore dispersal[1]. This suggests that caleosin is important for the physical properties of spores, which is critical for their effective dissemination and the initiation of new infections.

3. Virulence and Host Penetration: The most direct role of caleosin in pathogenesis is its contribution to fungal virulence. Deletion of the caleosin gene in Beauveria bassiana resulted in decreased virulence in insect bioassays[1]. This is likely due to the multifaceted role of caleosin, including its involvement in lipid metabolism which is crucial for the energy-intensive process of penetrating the host cuticle.

4. Oxylipin Signaling and Stress Response: Fungal caleosins possess peroxygenase activity, enabling them to catalyze the formation of oxylipins. These signaling molecules are involved in a wide array of developmental and stress-related processes in fungi, including reproduction and pathogenesis[2][3]. Oxylipins can act as signaling molecules within the fungus and may also play a role in modulating the host immune response[4]. The EF-hand calcium-binding domain present in caleosins suggests a role in calcium-mediated signaling pathways, which are known to be crucial for many aspects of fungal development and pathogenicity, including appressorium formation[5][6][7][8].

5. Toxin Production: In the mycotoxigenic fungus Aspergillus flavus, a caleosin-like protein (AfPXG) has been shown to be a key mediator of aflatoxin accumulation[9]. Silencing of the AfPXG gene led to a significant reduction in the production of aflatoxin B1, a potent carcinogen. This highlights a direct link between caleosin function and the production of virulence factors.

Quantitative Data on Caleosin Function

The impact of caleosin on fungal pathogenesis has been quantified in several studies. The following tables summarize key findings from research on Beauveria bassiana and Aspergillus flavus.

| Fungal Species | Caleosin Mutant | Host | Assay Type | LD50 (conidia/larva) | LT50 (days) | Reference |

| Beauveria bassiana | Wild-Type | Galleria mellonella | Topical Bioassay | 1.8 x 10^5 | 5.5 | [10] |

| Beauveria bassiana | ΔBbcal1 | Galleria mellonella | Topical Bioassay | 4.5 x 10^5 | 6.2 | [10] |

Table 1: Effect of Caleosin Deletion on the Virulence of Beauveria bassiana . The data shows that the deletion of the caleosin gene (Bbcal1) in B. bassiana leads to an increase in the median lethal dose (LD50) and a slight increase in the median lethal time (LT50) in topical bioassays with Galleria mellonella larvae, indicating a reduction in virulence.

| Fungal Species | Strain | Aflatoxin B1 in Mycelium (ng/g) | Aflatoxin B1 in Medium (ng/mL) | Number of Lipid Droplets (per arbitrary unit) | Reference |

| Aspergillus flavus | Wild-Type | ~1200 | ~3000 | ~150 | [1] |

| Aspergillus flavus | AfPXG-silenced | ~50 | ~100 | ~50 | [1] |

Table 2: Impact of Caleosin Silencing on Aflatoxin B1 Production and Lipid Droplet Formation in Aspergillus flavus . Silencing of the caleosin gene (AfPXG) in A. flavus results in a dramatic decrease in the production of aflatoxin B1, both within the fungal mycelium and secreted into the growth medium. This is accompanied by a significant reduction in the number of lipid droplets.

Signaling Pathways Involving Caleosin

Based on its known biochemical functions, caleosin is likely a key player in integrating calcium and oxylipin signaling pathways to regulate fungal development and virulence. The following diagram illustrates a putative signaling pathway involving caleosin.

Caption: Putative signaling pathway involving caleosin in fungal pathogenesis.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of fungal caleosins.

Targeted Gene Deletion of Caleosin

This protocol describes a general workflow for creating a caleosin knockout mutant in a filamentous fungus like Beauveria bassiana or Aspergillus flavus using a homologous recombination approach.

Caption: Workflow for targeted gene deletion of a fungal caleosin.

Methodology:

-

Vector Construction: Amplify the 5' and 3' flanking regions of the target caleosin gene from fungal genomic DNA. Clone these fragments into a vector on either side of a selectable marker gene (e.g., a gene conferring antibiotic resistance).

-

Protoplast Preparation: Grow the fungus in liquid culture and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

-

Transformation: Mix the prepared protoplasts with the deletion vector and polyethylene glycol (PEG) to facilitate DNA uptake.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting colonies by PCR using primers that can differentiate between the wild-type and knockout alleles. Confirm the gene replacement by Southern blot analysis.

-

Phenotypic Analysis: Analyze the confirmed knockout mutants for changes in phenotype, such as virulence, spore production, and lipid content.

Insect Bioassay for Virulence Assessment

This protocol outlines a topical bioassay to assess the virulence of an entomopathogenic fungus like Beauveria bassiana against an insect host such as Galleria mellonella.

Methodology:

-

Spore Suspension Preparation: Harvest conidia from fungal cultures grown on a suitable agar medium (e.g., potato dextrose agar). Suspend the conidia in a sterile solution of 0.05% Tween 80 and determine the spore concentration using a hemocytometer.

-

Insect Treatment: Prepare serial dilutions of the spore suspension. Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal surface of individual insect larvae. A control group should be treated with the Tween 80 solution without spores.

-

Incubation: Maintain the treated insects in a controlled environment (e.g., 25°C, high humidity) and provide a food source.

-

Mortality Assessment: Record mortality daily for a specified period (e.g., 10 days).

-

Data Analysis: Calculate the median lethal dose (LD50) and median lethal time (LT50) using probit analysis.

Analysis of Fungal Lipid Profiles

This protocol provides a general workflow for the extraction and analysis of lipids from fungal mycelia to investigate the impact of caleosin deletion on lipid composition.

Caption: Workflow for the analysis of fungal lipid profiles.

Methodology:

-

Lipid Extraction: Homogenize lyophilized fungal mycelia in a chloroform:methanol solvent system according to the Bligh and Dyer method.

-

Lipid Separation: Separate the total lipid extract into different lipid classes (e.g., neutral lipids, phospholipids) using thin-layer chromatography (TLC).

-

Fatty Acid Analysis: Scrape the lipid spots from the TLC plate, and transmethylate the fatty acids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition.

-

Lipidomics: For a more comprehensive analysis, subject the total lipid extract to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detailed lipidomic profiling.

Conclusion and Future Directions

Caleosins are emerging as pivotal players in the intricate mechanisms of fungal pathogenesis. Their involvement in lipid metabolism, spore biology, virulence, and toxin production underscores their potential as attractive targets for the development of novel antifungal strategies. The quantitative data presented in this guide clearly demonstrates the significant impact of caleosin on key pathogenic traits. The detailed experimental protocols provide a foundation for researchers to further investigate the precise molecular functions of these fascinating proteins.

Future research should focus on elucidating the specific downstream targets of caleosin-mediated oxylipin signaling and dissecting the interplay between the calcium-binding and peroxygenase activities of the protein. A deeper understanding of the protein-protein interactions of caleosins within the fungal cell will also be crucial. Ultimately, a comprehensive knowledge of the role of caleosins in fungal pathogenesis will pave the way for the design of targeted inhibitors that could disrupt fungal virulence and provide new avenues for disease control.

References

- 1. The Peroxygenase Activity of the Aspergillus flavus Caleosin, AfPXG, Modulates the Biosynthesis of Aflatoxins and Their Trafficking and Extracellular Secretion via Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiscale spectroscopic analysis of lipids in dimorphic and oleaginous Mucor circinelloides accommodate sustainable targeted lipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of oxylipins with antifungal activity by LC-MS/MS from the supernatant of Pseudomonas 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantpathologylab.com [plantpathologylab.com]

- 8. frontiersin.org [frontiersin.org]

- 9. A Caleosin-Like Protein with Peroxygenase Activity Mediates Aspergillus flavus Development, Aflatoxin Accumulation, and Seed Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Evolutionary Saga of Caleosins: A Deep Dive into Angiosperm Gene Family Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Caleosin Family

Caleosins (CLOs) are a fascinating and multifunctional family of calcium-binding proteins intrinsically linked to lipid metabolism and stress signaling in the plant kingdom.[1] First identified as minor structural proteins on the surface of lipid droplets (LDs), their roles are now understood to extend far beyond simple structural support.[2] These proteins are characterized by a highly conserved architecture: a hydrophilic N-terminus featuring a single EF-hand calcium-binding motif, a central hydrophobic domain or "proline knot" that anchors the protein to LDs, and a C-terminal domain with potential phosphorylation sites.[3][4]

Functionally, caleosins are implicated in a wide array of physiological processes. They are crucial for the stabilization of LDs, participate in oil accumulation during seed development, and possess heme-binding motifs that confer peroxygenase activity, allowing them to metabolize fatty acid hydroperoxides.[3][5][6] This enzymatic function links them to the oxylipin signaling pathway, which is pivotal for responses to both biotic and abiotic stresses.[7] Furthermore, their ability to bind calcium suggests a role as calcium sensors, integrating Ca2+ signals with downstream responses, including interactions with heterotrimeric G-protein signaling pathways.[5][8][9]

Evolutionary Trajectory and Diversification in Angiosperms

The evolutionary history of the caleosin gene family is a story of ancient origins followed by significant expansion and diversification, particularly within flowering plants (angiosperms).

Ancient Origins and Major Clades Phylogenetic analyses indicate that the caleosin family predates the emergence of land plants.[3][10] An ancient gene duplication event gave rise to two primary lineages, or branches, known as the H-caleosins (High Molecular Weight) and L-caleosins (Low Molecular Weight).[3][11] These two clades are distinguished by the presence (H-form) or absence (L-form) of an extra N-terminal insertion.[2] The presence of both H- and L-forms in the basal angiosperm Amborella trichopoda suggests that this fundamental divergence occurred early, before the radiation of modern angiosperms.[2][12]

Expansion within Angiosperms Within the angiosperm lineage, the caleosin family underwent further significant expansion. Both the H and L branches experienced another major duplication event, resulting in four distinct subfamilies or subbranches: H-a, H-b, L-a, and L-b.[3][13] This expansion provided the raw genetic material for functional diversification, allowing different caleosin isoforms to evolve specialized roles in various tissues and under different environmental conditions.[14]

Mechanisms of Gene Family Expansion The growth of the caleosin family has been driven by several key genomic processes:

-

Segmental Duplication: This is a primary mechanism for caleosin expansion in many species, where large blocks of a chromosome are duplicated.[3][15]

-

Tandem Duplication: This process, resulting in adjacent gene copies, is the main driver of expansion in other species, including Arabidopsis thaliana and rice.[3]

-

Whole-Genome Duplication (WGD) and Triplication (WGT): Major evolutionary events like the gamma whole-genome triplication (γ-WGT) in the ancestor of core eudicots have also played a significant role in increasing the number of caleosin genes.[2][12]

These duplication events created paralogous genes that could then diverge in function, leading to the complex expression patterns and diverse physiological roles observed today.[15][16]

Quantitative Data on Caleosin Gene Families

The size and composition of the caleosin gene family vary considerably across different angiosperm species, reflecting their unique evolutionary histories and ecological adaptations.

Table 1: Caleosin Gene Family Size in Selected Angiosperm Species

| Species | Common Name | Number of Caleosin Genes | Reference |

| Arabidopsis thaliana | Thale Cress | 8 | [2][17] |

| Oryza sativa | Rice | 6-8 | [17] |

| Triticum aestivum | Bread Wheat | 34 (11 per haploid genome) | [18] |

| Carica papaya | Papaya | 5 | [2][12] |

| Brassica napus | Rapeseed | 22 | [4] |

| Glycine max | Soybean | 7 | [4] |

| Hordeum vulgare | Barley | 10 | [18] |

| Carya cathayensis | Hickory | 3 | [4] |

Table 2: Orthogroup Distribution of Caleosin Subfamilies in Angiosperms

| Orthogroup/Subfamily | Evolutionary Origin | Representative Species | Reference |

| H1 | Appeared before angiosperm radiation | Amborella trichopoda, Carica papaya, Arabidopsis thaliana | [2][12] |

| H2 | Eudicot-specific | Arabidopsis thaliana | [2] |

| H3 | Evolved from H1 via γ-WGT in core eudicots | Moringa oleifera, Arabidopsis thaliana | [2] |

| H4 | Brassicaceae-specific | Arabidopsis thaliana | [2] |

| L1 | Appeared before angiosperm radiation | Amborella trichopoda, Carica papaya, Arabidopsis thaliana | [2][12] |

| L2 | Brassicaceae-specific | Arabidopsis thaliana | [2] |

| L3 | Brassicaceae-specific | Arabidopsis thaliana | [2] |

Signaling Pathways and Functional Divergence

The expansion of the caleosin family has been accompanied by a divergence of function. Different isoforms are involved in distinct signaling pathways, often in a tissue-specific or stress-responsive manner. A key area of function is the intersection of calcium and G-protein signaling in the response to abiotic stress.

For instance, the Arabidopsis caleosin RD20/CLO3 is strongly induced by drought, high salinity, and the stress hormone abscisic acid (ABA).[9] It acts as a calcium-binding protein that directly interacts with the alpha subunit (GPA1) of the heterotrimeric G-protein complex.[1][9] This interaction is calcium-dependent and appears to negatively regulate G-protein signaling, influencing developmental processes like hypocotyl elongation and leaf morphology.[9]

Caption: Caleosin (RD20/CLO3) interaction with G-protein signaling.

Experimental Protocols

The study of gene family evolution relies on a combination of bioinformatic and molecular biology techniques. Below are generalized protocols for the phylogenetic and gene expression analyses central to understanding the caleosin family.

Protocol 1: Phylogenetic Analysis of a Gene Family

This protocol outlines the computational workflow for reconstructing the evolutionary history of the caleosin gene family.

-

Sequence Identification and Retrieval:

-

Known caleosin protein sequences (e.g., from Arabidopsis thaliana) are used as queries for homology searches (e.g., BLASTp) against protein databases of target angiosperm genomes.[19]

-

Retrieved candidate sequences are validated for the presence of the conserved caleosin domain (Pfam: PF05042) using tools like InterProScan or SMART.[18]

-

-

Multiple Sequence Alignment (MSA):

-

All validated caleosin protein sequences are aligned using an MSA program like ClustalW or MAFFT, often within a software package like MEGA (Molecular Evolutionary Genetics Analysis).[18]

-

The alignment is manually inspected and edited to remove poorly aligned regions or gaps that could interfere with phylogenetic inference.

-

-

Phylogenetic Tree Construction:

-

The curated MSA is used to construct a phylogenetic tree. The Maximum Likelihood (ML) method is commonly employed due to its statistical robustness.[18][20]

-

Software such as IQ-TREE or PhyML is used to infer the tree, with a suitable amino acid substitution model (e.g., Whelan and Goldman model) selected based on statistical tests.[18][13]

-

The statistical reliability of the tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).

-

-

Analysis and Interpretation:

Caption: A generalized workflow for phylogenetic analysis.

Protocol 2: Gene Expression Analysis via RT-qPCR

This protocol provides a framework for quantifying the expression levels of specific caleosin genes across different tissues or experimental conditions.

-

Plant Material and RNA Extraction:

-

RNA Quality and Quantity Control:

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the high-quality RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Gene-specific primers for the target caleosin genes and one or more stable reference (housekeeping) genes are designed and validated for efficiency and specificity.

-

The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

-

The expression level of the target gene is calculated relative to the reference gene(s) using a method such as the 2^-ΔΔCt method.

-

-

Data Analysis:

-

Statistical analysis is performed on the relative expression data to identify significant differences between samples (e.g., tissues, treatments).[27]

-

Caption: Experimental workflow for gene expression analysis using RT-qPCR.

Conclusion and Future Outlook

The caleosin gene family in angiosperms represents a compelling model for studying the evolutionary dynamics of gene duplication and functional diversification. Originating from an ancient ancestor, the family has expanded through a series of duplication events, creating a suite of proteins with specialized roles in lipid metabolism, calcium signaling, and stress responses. This evolutionary journey has equipped angiosperms with a sophisticated toolkit to manage energy storage and adapt to a changing environment.

Future research should focus on the functional characterization of the diverse, unstudied caleosin isoforms, particularly in non-model and crop species. Elucidating the precise mechanisms by which different caleosins interact with signaling networks, such as G-protein and oxylipin pathways, will be crucial. This knowledge could be leveraged for biotechnological applications, including the engineering of crops with enhanced oil content or improved resilience to environmental stressors, a critical goal for ensuring future food and energy security.

References

- 1. Characterization of the caleosin gene family in the Triticeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Origin, evolution and diversification of plant caleosins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multiple caleosins have overlapping functions in oil accumulation and embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific Caleosin/Peroxygenase and Lipoxygenase Activities Are Tissue-Differentially Expressed in Date Palm (Phoenix dactylifera L.) Seedlings and Are Further Induced Following Exposure to the Toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of a membrane-bound caleosin and putative peroxygenase in biotic and abiotic stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The stress induced caleosin, RD20/CLO3, acts as a negative regulator of GPA1 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Origin, evolution and diversification of plant caleosins | Semantic Scholar [semanticscholar.org]

- 11. Evolutionary and genomic analysis of the caleosin/peroxygenase (CLO/PXG) gene/protein families in the Viridiplantae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Caleosin Genes in Carica papaya and Insights into Lineage-Specific Family Evolution in Brassicales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caleosin/peroxygenases: multifunctional proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Comparative Genomics of the Lipid-body-membrane Proteins Oleosin, Caleosin and Steroleosin in Magnoliophyte, Lycophyte and Bryophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the caleosin gene family in the Triticeae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. plantmol.com [plantmol.com]

- 20. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gene Family Evolution and Homology: Genomics Meets Phylogenetics | Annual Reviews [annualreviews.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Novel phylogenetic methods are needed for understanding gene function in the era of mega-scale genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]

Subcellular Localization of Caleosin Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a ubiquitous family of calcium-binding proteins found in plants and fungi, playing multifaceted roles in lipid metabolism, stress responses, and signaling pathways. Unlike their well-known counterparts, the oleosins, which are predominantly confined to seed oil bodies, caleosins exhibit a more diverse and dynamic subcellular distribution. This guide provides a comprehensive overview of the subcellular localization of various caleosin isoforms, details the experimental protocols used for their localization, and illustrates their involvement in key signaling pathways.

Data Presentation: Subcellular Localization of Caleosin Isoforms

The subcellular distribution of caleosin isoforms is diverse and often isoform-specific, with many exhibiting dual localization, underscoring their functional versatility. The following table summarizes the currently known subcellular locations of various caleosin isoforms, primarily from the model plant Arabidopsis thaliana.

| Isoform | Organism | Subcellular Localization | References |

| AtCLO1 | Arabidopsis thaliana | Lipid Droplets (LDs), Endoplasmic Reticulum (ER) | [1][2] |

| AtCLO2 | Arabidopsis thaliana | Lipid Droplets (LDs), Endoplasmic Reticulum (ER) | [2] |

| AtCLO3 (RD20) | Arabidopsis thaliana | Microsomes, Chloroplast Envelope, Vacuole | [3] |

| AtCLO4 | Arabidopsis thaliana | Lipid Droplets (LDs), Endoplasmic Reticulum (ER) | [2] |

| AtCLO6 | Arabidopsis thaliana | Lipid Droplets (LDs), Endoplasmic Reticulum (ER) | [2] |

| AtCLO7 | Arabidopsis thaliana | Endoplasmic Reticulum (ER), Lipid Droplets (LDs) | |

| General Caleosins | Various Plants | Lipid Droplets (LDs), Endoplasmic Reticulum (ER), Plasmalemma | [4] |

Experimental Protocols

Determining the precise subcellular localization of caleosin isoforms requires a combination of biochemical and microscopy techniques. Below are detailed methodologies for key experiments, adapted from established protocols.

Subcellular Fractionation for Isolation of Lipid Droplets and Microsomes from Arabidopsis Leaves

This protocol is adapted from established methods for isolating lipid droplets and microsomes from plant tissues.[5][6]

Materials:

-

Arabidopsis thaliana leaves

-

Extraction Buffer: 0.6 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

-

Floating Buffer 1: 0.4 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

-

Floating Buffer 2: 0.2 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

-

Mortar and pestle, Miracloth, ultracentrifuge and tubes.

Procedure:

-

Harvest fresh Arabidopsis leaves and grind them to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Resuspend the powdered tissue in ice-cold Extraction Buffer.

-

Filter the homogenate through two layers of Miracloth to remove cell debris.

-

Transfer the filtrate to an ultracentrifuge tube and overlay with Floating Buffer 1.

-

Centrifuge at 100,000 x g for 1 hour at 4°C. The lipid droplet fraction will float to the top.

-

Carefully collect the lipid droplet fraction. The pellet at the bottom contains the microsomal fraction.

-

To further purify the lipid droplets, resuspend the collected fraction in Extraction Buffer, overlay with Floating Buffer 2, and repeat the centrifugation.

-

The microsomal pellet can be washed with Extraction Buffer and re-centrifuged to increase purity.

-

Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using specific antibodies against caleosin isoforms and organelle markers.

Immunofluorescence Microscopy for Localization in Arabidopsis Root Cells

This protocol is adapted for localizing membrane-associated proteins in plant roots.[7][8]

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old)

-

Fixation Solution: 4% (w/v) paraformaldehyde in 1x PBS, pH 7.4

-

Permeabilization Solution: 1% (v/v) Triton X-100 in 1x PBS

-

Blocking Solution: 5% (w/v) BSA in 1x PBS

-

Primary antibody (anti-caleosin)

-

Fluorescently labeled secondary antibody

-

DAPI solution for nuclear staining

-

Microscope slides and coverslips, confocal microscope.

Procedure:

-

Fix seedlings in Fixation Solution for 1 hour at room temperature.

-

Wash the seedlings three times with 1x PBS.

-

Permeabilize the tissue with Permeabilization Solution for 20 minutes.

-

Wash three times with 1x PBS.

-

Block non-specific antibody binding with Blocking Solution for 1 hour.

-

Incubate with the primary antibody diluted in Blocking Solution overnight at 4°C.

-

Wash three times with 1x PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in Blocking Solution for 2 hours at room temperature in the dark.

-

Wash three times with 1x PBS.

-

Counterstain with DAPI for 10 minutes, if desired.

-

Mount the seedlings on a microscope slide with a drop of mounting medium.

-

Visualize the fluorescent signal using a confocal laser scanning microscope.

Bimolecular Fluorescence Complementation (BiFC) in Nicotiana benthamiana

BiFC is used to visualize protein-protein interactions in vivo, which can also confirm the subcellular localization of the interacting complex.[9][10]

Materials:

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens strains carrying BiFC constructs (e.g., pSPYNE and pSPYCE vectors with Caleosin and a potential interactor)

-

Infiltration Medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM Acetosyringone.[9]

-

1 mL needleless syringe.

Procedure:

-

Grow Agrobacterium cultures carrying the BiFC constructs to an OD₆₀₀ of 0.8-1.0.

-

Pellet the bacteria and resuspend in Infiltration Medium to a final OD₆₀₀ of 0.5 for each construct.

-

Mix the bacterial suspensions in a 1:1 ratio.

-

Incubate the mixture at room temperature for 2-4 hours to induce virulence gene expression.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

-

Incubate the plants for 2-3 days under normal growth conditions.

-

Excise a small piece of the infiltrated leaf area and mount it on a microscope slide.

-

Observe the reconstituted YFP fluorescence, indicating protein interaction and the subcellular location of the complex, using a confocal microscope.

Mandatory Visualizations

Experimental Workflow for Determining Subcellular Localization

Caption: A general experimental workflow for determining the subcellular localization of Caleosin isoforms.

Caleosin-Mediated Lipophagy Signaling Pathway

Caption: A simplified model of Caleosin 1 (CLO1)-mediated microlipophagy in plants.

Caleosin Involvement in G-Protein Signaling

Caption: Interaction of the Caleosin RD20/CLO3 with the Gα subunit GPA1 in plant signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple caleosins have overlapping functions in oil accumulation and embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RD20 Caleosin-related family protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Caleosin/peroxygenases: multifunctional proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Droplet Isolation from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunofluorescence Analysis of Membrane-Associated Proteins for Clathrin-Mediated Endocytosis in Plant Root Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Caleosins: Key Regulators in Plant Abiotic Stress Responses

A Technical Guide for Researchers and Drug Development Professionals

Caleosins, a unique class of calcium-binding lipid-associated proteins, are emerging as critical players in the complex network of plant responses to abiotic stresses. Initially characterized for their role in lipid storage and metabolism within oil bodies, recent research has unveiled their multifaceted involvement in stress signaling and tolerance mechanisms. This in-depth technical guide synthesizes current knowledge on the role of caleosins in plant abiotic stress, providing a comprehensive resource for researchers, scientists, and professionals in drug development seeking to harness these pathways for crop improvement and novel therapeutic strategies.

Core Functions and Mechanisms in Abiotic Stress

Caleosins are integral to a plant's ability to withstand environmental challenges such as drought, salinity, and extreme temperatures. Their functions are intrinsically linked to their biochemical properties, including calcium binding and peroxygenase activity, which position them at the crossroads of stress perception, signal transduction, and physiological adaptation.

Under abiotic stress conditions, the expression of specific caleosin isoforms, notably AtCLO3 (also known as RD20 in Arabidopsis thaliana), is significantly upregulated.[1][2][3] This induction is often mediated by the phytohormone abscisic acid (ABA), a central regulator of abiotic stress responses.[3][4][5] Caleosins, through their EF-hand calcium-binding motif, act as calcium sensors, translating stress-induced fluctuations in intracellular calcium levels into downstream cellular responses.[1][2][6]

Furthermore, many caleosins possess peroxygenase activity, enabling them to metabolize lipid hydroperoxides into various oxylipins.[1][2][7] These oxylipins are potent signaling molecules involved in modulating stress responses, including stomatal closure to reduce water loss and the activation of defense genes.[1][2]

Quantitative Insights into Caleosin-Mediated Stress Responses

The following tables summarize key quantitative data from various studies, illustrating the significant changes in caleosin gene expression and related physiological parameters under different abiotic stress conditions.

| Table 1: Caleosin Gene Expression Under Abiotic Stress | |||

| Plant Species | Caleosin Gene | Stress Condition | Fold Change in Expression |

| Arabidopsis thaliana | AtCLO3 (RD20) | Drought | Highly upregulated[1][2] |

| Arabidopsis thaliana | AtCLO3 (RD20) | Salt Stress | Highly upregulated[1][2][3] |

| Arabidopsis thaliana | AtCLO4 | Salt Stress | Down-regulated[5] |

| Arabidopsis thaliana | AtCLO4 | ABA Treatment | Down-regulated[5] |

| Carya cathayensis (Hickory) | CcaCLO1 | Salt Stress | Significantly upregulated[8][9] |

| Triticum aestivum (Wheat) | Caleosin 3 | Low water availability, high salinity | Upregulated[10][11] |

| Table 2: Physiological and Biochemical Changes Associated with Caleosin Function Under Stress | |||

| Parameter | Experimental Condition | Observation | Reference |

| Stomatal Aperture | atclo3 (rd20) knock-out mutant | Enhanced stomatal opening, reduced drought tolerance | [5] |

| Survival Rate | Heat stress (40°C) + exogenous CaCl2 | > 3-fold enhanced survival | [12] |

| Oxidative Damage (TBARS) | Heat stress (40°C) + exogenous CaCl2 | ~50% reduction in TBARS levels | [12] |

| Triacylglycerol Content | Overexpression of CLO1 in seedlings | Up to 73.6% increase | [13] |

| Seed Oil Content | clo1 clo2 double mutant | 16-23% decrease | [13] |

Signaling Pathways and Experimental Workflows

The intricate signaling networks involving caleosins are crucial for orchestrating a plant's response to abiotic stress. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for their investigation.

Caption: Caleosin-mediated abiotic stress signaling pathway.

Caption: Experimental workflow for studying caleosin function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of caleosin involvement in abiotic stress responses.

Plant Material and Stress Treatments

-

Plant Growth: Arabidopsis thaliana seedlings are typically grown on Murashige and Skoog (MS) medium or in soil under controlled conditions (e.g., 22°C, 16-h light/8-h dark photoperiod).

-

Drought Stress: For drought stress induction, irrigation is withheld from soil-grown plants for a specified period, or seedlings are placed on dry filter paper.[2]

-

Salt Stress: Seedlings are transferred to MS medium supplemented with a specific concentration of NaCl (e.g., 100 mM) for a defined duration.[14]

-

Heat Stress: Plants are subjected to an elevated temperature (e.g., 40°C) for a specific time, with or without a pre-acclimation period at a milder temperature.[12]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The reaction is performed using a real-time PCR system with gene-specific primers for the caleosin gene of interest and a reference gene (e.g., Actin or Ubiquitin) for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.[8][15]

Subcellular Localization of Caleosin Proteins

-

Construct Generation: The coding sequence of the caleosin gene is fused in-frame with a fluorescent reporter gene (e.g., GFP) in a plant expression vector.

-

Plant Transformation: The construct is introduced into plants (e.g., Arabidopsis) via Agrobacterium-mediated transformation or into protoplasts by PEG-mediated transfection.

-

Microscopy: The subcellular localization of the fusion protein is visualized using a confocal laser scanning microscope. Co-localization with organelle-specific markers can be used to confirm the location (e.g., ER, lipid droplets).[2][3]

Measurement of Abscisic Acid (ABA) Levels

-

Extraction: Plant tissue is frozen in liquid nitrogen, ground to a fine powder, and ABA is extracted using a suitable solvent (e.g., 80% methanol).

-

Purification: The extract is purified to remove interfering compounds using techniques like solid-phase extraction (e.g., Sep-Pak C18 cartridges).[16]

-

Quantification: ABA levels are quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or an enzyme-linked immunosorbent assay (ELISA) with ABA-specific antibodies.[4][17][18][19]

Assessment of Oxidative Stress

-

Lipid Peroxidation (TBARS Assay): The level of malondialdehyde (MDA), a product of lipid peroxidation, is measured. Plant tissue is homogenized in trichloroacetic acid (TCA), and the supernatant is reacted with thiobarbituric acid (TBA). The absorbance of the resulting pink-colored complex is measured spectrophotometrically.[12][20]

-

Reactive Oxygen Species (ROS) Detection:

-

Histochemical Staining: In-situ accumulation of hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻) can be visualized by staining with 3,3'-diaminobenzidine (DAB) and nitro-blue tetrazolium (NBT), respectively.[20]

-

Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) can be used for the in vivo imaging of total ROS.[21]

-

-

Antioxidant Enzyme Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) are determined spectrophotometrically by measuring the rate of substrate consumption or product formation.[20][22]

Protein-Protein Interaction Assays

-

Yeast Two-Hybrid (Y2H): This technique is used to screen for or confirm interactions between a caleosin protein (bait) and a library of potential interacting partners (prey) in yeast.

-

Bimolecular Fluorescence Complementation (BiFC): The coding sequences of the two proteins of interest are fused to complementary non-fluorescent fragments of a fluorescent protein (e.g., YFP). If the proteins interact in vivo, the fluorescent protein is reconstituted, and fluorescence can be detected. This method also provides information on the subcellular localization of the interaction.[3][23]

-

Co-immunoprecipitation (Co-IP): An antibody against a specific caleosin is used to pull down the protein from a plant protein extract. Interacting proteins are co-precipitated and can be identified by mass spectrometry or Western blotting.[24]

This guide provides a foundational understanding of the critical role of caleosins in plant abiotic stress responses. Further research into the intricate regulatory mechanisms and the full spectrum of their interacting partners will undoubtedly open new avenues for the development of stress-resilient crops and potentially novel therapeutic agents.

References

- 1. Roles of a membrane-bound caleosin and putative peroxygenase in biotic and abiotic stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caleosin/peroxygenases: multifunctional proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The stress induced caleosin, RD20/CLO3, acts as a negative regulator of GPA1 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the caleosin gene family in the Triticeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the caleosin gene family in the Triticeae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protection against Heat Stress-Induced Oxidative Damage in Arabidopsis Involves Calcium, Abscisic Acid, Ethylene, and Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple caleosins have overlapping functions in oil accumulation and embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A Rapid Method for the Extraction and Analysis of Abscisic Acid from Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biologydiscussion.com [biologydiscussion.com]

- 18. Abscisic acid - Wikipedia [en.wikipedia.org]

- 19. Abscisic Acid Immunoassay Detection Kit Quantitate the levels of abscisic acid (ABA) in plant tissue | Sigma-Aldrich [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The stress induced caleosin, RD20/CLO3, acts as a negative regulator of GPA1 in Arabidopsis - ProQuest [proquest.com]

- 24. CALEOSIN 1 interaction with AUTOPHAGY-RELATED PROTEIN 8 facilitates lipid droplet microautophagy in seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Caleosin Expression Patterns in Plant Tissues: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins are a unique class of calcium-binding lipid-associated proteins ubiquitous in the plant kingdom. Initially identified as minor components of seed oil bodies, their functional repertoire is now understood to extend far beyond lipid storage, implicating them in a diverse array of physiological processes including stress responses, hormone signaling, and oxylipin metabolism. The expression of caleosin isoforms is tightly regulated, exhibiting distinct spatial and temporal patterns across various plant tissues and developmental stages. This technical guide provides a comprehensive overview of caleosin expression, presenting quantitative data, detailed experimental methodologies for their study, and visual representations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of caleosins and their potential applications in crop improvement and drug development.

Introduction to Caleosins

Caleosins (CLO) are multifunctional proteins characterized by a conserved central hydrophobic domain that facilitates their association with lipid droplets and other cellular membranes, and a C-terminal hydrophilic domain containing a single EF-hand calcium-binding motif.[1] Unlike the more abundant oleosins, caleosins are not restricted to seeds and have been identified in a wide range of vegetative and reproductive tissues, including leaves, roots, stems, flowers, and pollen.[2] Furthermore, their subcellular localization is diverse, with isoforms found on the endoplasmic reticulum (ER), plasma membrane, and chloroplast envelopes, in addition to lipid droplets.[3][4] This widespread distribution and varied subcellular targeting underscore the diverse physiological roles of this protein family.

Functionally, caleosins are implicated in the stabilization of lipid droplets, lipid trafficking, and degradation during seed germination.[2][5] Beyond their structural roles, many caleosins possess peroxygenase activity, enabling them to catalyze the formation of oxylipins, which are potent signaling molecules involved in plant defense and development.[1][4] Their expression is often induced by various biotic and abiotic stresses, such as pathogen attack, drought, and salinity, as well as by plant hormones like abscisic acid (ABA) and salicylic acid (SA).[4][6][7]

Quantitative Expression Analysis of Caleosin Isoforms

The expression levels of different caleosin isoforms vary significantly across plant species and tissues. This section summarizes quantitative data on caleosin gene expression from various studies, primarily focusing on the model plant Arabidopsis thaliana and other agriculturally important species.

Arabidopsis thaliana

Arabidopsis thaliana possesses a well-characterized family of caleosin genes. The expression data presented below is a synthesis of information from multiple studies employing techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis.[8][9][10]

| Gene | Tissue/Organ | Relative Expression Level | Reference |

| AtCLO1 | Developing Embryos | High | [9] |

| Mature Seeds | High | [9] | |

| Root Tips | Moderate | [9] | |

| Germinating Seedlings | Moderate (involved in lipid degradation) | [5] | |

| AtCLO2 | Vegetative Tissues (seedlings) | Low | [9] |

| Developing Seeds | Moderate | [11] | |

| AtCLO3 (RD20) | Leaves | Low (constitutive), High (under stress) | [4][6] |

| Flowers | Low (constitutive), High (under stress) | ||

| Roots | Low (constitutive), High (under stress) | [6] | |

| Guard Cells | Induced by ABA and dehydration | [7] | |

| AtCLO4 | Vegetative Tissues (seedlings) | Low | [9] |

| Developing Seeds | Moderate | [11] | |

| Non-seed tissues | Induced by ABA and abiotic stress | [7] | |

| AtCLO6 | Developing Seeds | Moderate | [11] |

Other Plant Species

Studies in other plant species have revealed similar tissue-specific expression patterns, highlighting the conserved and diverse roles of caleosins.

| Species | Gene/Isoform | Tissue/Organ | Relative Expression Level/Trend | Reference |

| Brassica napus | 25 kDa isoform | Developing Embryos, Germinating Cotyledons | High (Lipid body associated) | |

| 27 kDa isoform | Roots, Stems, Leaves | Present (ER-bound) | ||

| Carya cathayensis (Hickory) | CcaCLO1 | Developing Embryos | Expression increases with maturation | [2] |

| CcaCLO2 | Developing Embryos | Expression decreases with maturation | [2] | |

| CcaCLO3 | Developing Embryos | Expression increases with maturation | [2] | |

| Phoenix dactylifera (Date Palm) | PdCLO2 | Seedling (mid-stage) | Peak peroxygenase activity | [12] |

| PdCLO4 | Seedling (mid-stage) | Peak peroxygenase activity | [12] |

Experimental Protocols

Accurate assessment of caleosin expression requires robust and optimized experimental protocols. This section provides detailed methodologies for the key techniques used to quantify caleosin mRNA and protein levels in plant tissues.

Quantitative Real-Time PCR (qRT-PCR) for Caleosin Transcript Abundance

qRT-PCR is a highly sensitive method for quantifying gene expression.[13][14][15][16]

3.1.1. RNA Extraction and cDNA Synthesis

-

Tissue Homogenization: Harvest plant tissue of interest and immediately freeze in liquid nitrogen to prevent RNA degradation. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

RNA Isolation: Extract total RNA using a commercial plant RNA isolation kit or a TRIzol-based method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

3.1.2. qRT-PCR Reaction

-

Primer Design: Design gene-specific primers for the caleosin isoform of interest, flanking an intron if possible to distinguish between cDNA and genomic DNA amplification. Primers should have a melting temperature (Tm) of 58-62°C and produce an amplicon of 100-200 bp.

-

Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination and genomic DNA amplification, respectively.

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR detection system with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the 2-ΔΔCt method, normalized to a stably expressed reference gene (e.g., Actin or Ubiquitin).

Workflow for qRT-PCR Analysis of Caleosin Expression

Western Blotting for Caleosin Protein Detection

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[17][18][19][20][21]

3.2.1. Protein Extraction

-

Homogenization: Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Lysis: Resuspend the powder in a suitable extraction buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, EDTA, and protease inhibitors).

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the total protein extract.

-

Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

3.2.2. SDS-PAGE and Electrotransfer

-

Sample Preparation: Mix a known amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

3.2.3. Immunodetection

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the caleosin isoform of interest, diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Situ Hybridization for mRNA Localization

In situ hybridization allows for the visualization of specific mRNA transcripts within the cellular context of a tissue.[22][23][24][25][26]

3.3.1. Tissue Preparation

-

Fixation: Fix fresh plant tissue in a solution of formaldehyde, acetic acid, and ethanol (FAA) or 4% paraformaldehyde in PBS.

-

Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series and embed in paraffin wax.

-

Sectioning: Cut thin sections (8-10 µm) of the embedded tissue using a microtome and mount them on adhesive-coated slides.

3.3.2. Probe Synthesis

-

Template Preparation: Generate a DNA template corresponding to a unique region of the target caleosin mRNA using PCR with primers containing T7 and SP6 RNA polymerase promoter sequences.

-

In Vitro Transcription: Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes from the DNA template using T7 or SP6 RNA polymerase.

3.3.3. Hybridization and Detection

-

Pretreatment: Deparaffinize and rehydrate the tissue sections. Treat with proteinase K to improve probe accessibility.

-

Hybridization: Apply the DIG-labeled probe to the tissue sections and incubate overnight in a humid chamber at a specific temperature to allow hybridization to the target mRNA.

-

Washing: Perform stringent washes to remove non-specifically bound probe.

-

Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Colorimetric Detection: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by AP into a colored precipitate, revealing the location of the mRNA.

-

Microscopy: Observe and document the results using a light microscope.

Caleosin-Mediated Signaling Pathways

Caleosins are integral components of several signaling pathways, acting as key regulators in response to both developmental cues and environmental stresses.

Oxylipin Metabolism

Caleosins with peroxygenase activity play a crucial role in the oxylipin pathway. They can convert fatty acid hydroperoxides into various bioactive oxylipins, such as hydroxy fatty acids.[1][3][4][27][28][29][30][31] These molecules are involved in plant defense against pathogens and in regulating developmental processes.

Caleosin-Mediated Oxylipin Synthesis

Abscisic Acid (ABA) and Salicylic Acid (SA) Signaling

Several caleosin isoforms, particularly AtCLO3 (RD20) and AtCLO4, are involved in ABA and SA signaling pathways, which are critical for stress responses.[1][3][4][7][32] Their expression is often induced by these hormones, and in turn, they can modulate the downstream responses. For instance, AtCLO3 is implicated in the generation of oxidized fatty acids that act as signaling molecules in both ABA and SA pathways.[4] AtCLO4 has been shown to act as a negative regulator of ABA responses.[1][7]

Caleosin Integration into ABA and SA Signaling

Conclusion

Caleosins are emerging as crucial players in a wide spectrum of plant physiological processes. Their diverse expression patterns across different tissues and in response to various stimuli highlight their functional versatility. This guide provides a foundational understanding of caleosin expression and the methodologies to study them, offering a valuable resource for researchers aiming to unravel the intricate roles of these proteins. Further investigation into the tissue-specific functions of individual caleosin isoforms will undoubtedly provide deeper insights into plant development and stress adaptation, paving the way for novel strategies in crop improvement and the development of plant-derived therapeutics.

References

- 1. Caleosin/peroxygenases: multifunctional proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Reductase Activity of the Arabidopsis Caleosin RESPONSIVE TO DESSICATION20 Mediates Gibberellin-Dependent Flowering Time, Abscisic Acid Sensitivity, and Tolerance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of a membrane-bound caleosin and putative peroxygenase in biotic and abiotic stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The stress induced caleosin, RD20/CLO3, acts as a negative regulator of GPA1 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Genomic analysis and expression investigation of caleosin gene family in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caleosins: Ca2+-binding proteins associated with lipid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, duplication, evolution and expression analyses of caleosins in Brassica plants and Arabidopsis subspecies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple caleosins have overlapping functions in oil accumulation and embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific Caleosin/Peroxygenase and Lipoxygenase Activities Are Tissue-Differentially Expressed in Date Palm (Phoenix dactylifera L.) Seedlings and Are Further Induced Following Exposure to the Toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 16. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agrisera.com [agrisera.com]

- 18. Western Blotting Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. edenrcn.com [edenrcn.com]

- 23. In situ hybridization for mRNA detection in Arabidopsis tissue sections | Springer Nature Experiments [experiments.springernature.com]

- 24. In situ hybridization for mRNA detection in Arabidopsis tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. langdalelab.com [langdalelab.com]

- 26. In situ hybridization technique for mRNA detection in whole mount Arabidopsis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aocs.org [aocs.org]

- 28. Editorial: Oxylipins: The Front Line of Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Editorial: Oxylipins: The Front Line of Plant Interactions [frontiersin.org]

- 32. researchgate.net [researchgate.net]

The Biological Significance of the Caleosin EF-hand Motif: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins are a unique family of calcium-binding proteins ubiquitously found in the plant kingdom and some fungi. Integral to lipid droplets and the endoplasmic reticulum, these proteins are characterized by a highly conserved EF-hand motif, which confers their ability to bind calcium ions (Ca²⁺), a critical function in cellular signaling. This technical guide provides a comprehensive overview of the biological significance of the Caleosin EF-hand motif, detailing its role in mediating diverse physiological processes, including lipid metabolism, stress responses, and signal transduction. We present a consolidation of quantitative data, detailed experimental protocols for studying Caleosin function, and visual representations of the signaling pathways in which they participate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, biochemistry, and drug development, facilitating a deeper understanding of Caleosin biology and its potential applications.

Introduction to Caleosins and the EF-hand Motif

Caleosins are multifunctional proteins that play crucial roles at the interface of lipid metabolism and cellular signaling.[1][2] Structurally, Caleosins possess a single, highly conserved EF-hand calcium-binding motif at their N-terminus, a central hydrophobic domain that anchors the protein to lipid droplets, and a C-terminal domain containing phosphorylation sites.[3][4] The name "Caleosin" itself is a portmanteau of "calcium-binding" and "oleosin" (another class of lipid droplet proteins), highlighting its key features.

The EF-hand is a helix-loop-helix structural motif found in a large family of calcium-binding proteins.[1][5] The loop region, typically consisting of 12 amino acid residues, chelates a single calcium ion with affinities that can range from micromolar to millimolar, allowing these proteins to function as calcium sensors or buffers in response to fluctuations in intracellular calcium concentrations.[6] In Caleosins, the binding of Ca²⁺ to the EF-hand motif is believed to induce conformational changes that modulate their enzymatic activity and interactions with other proteins, thereby transducing calcium signals into downstream physiological responses.[2] The Arabidopsis Caleosin isoform, Clo-3, has been shown to bind one atom of calcium per molecule.[7][8]

Quantitative Data on Caleosin EF-hand Motif Function

Quantitative analysis is paramount to understanding the precise role of the Caleosin EF-hand motif. Below are tables summarizing key quantitative data related to calcium binding, enzymatic activity, and the phenotypic consequences of altered Caleosin function.

Table 1: Calcium Binding Affinities of Plant EF-hand Proteins

While a specific dissociation constant (Kd) for a plant Caleosin's EF-hand motif is not yet definitively reported in the literature, data from other plant EF-hand proteins, such as Calmodulin-like proteins (CMLs), provide a valuable reference for the expected range of calcium binding affinity. Isothermal Titration Calorimetry (ITC) is a powerful technique for determining these binding affinities.

| Protein | Organism | Method | Kd (µM) | Stoichiometry (Ca²⁺:Protein) | Reference |

| CML14 | Arabidopsis thaliana | ITC | ~12 | 1:1 | [9] |

| AtClo1 | Arabidopsis thaliana | Blot Binding Assay | Not Determined | 1:1 | [2] |

Table 2: Peroxygenase Activity of Caleosins

The EF-hand motif-containing N-terminal domain of Caleosins is linked to their peroxygenase activity, which is involved in the metabolism of fatty acid hydroperoxides. This enzymatic activity is crucial for the production of oxylipin signaling molecules.

| Caleosin Isoform | Substrate | Product | Specific Activity | Organism | Reference |

| RD20/AtCLO3 | 13-hydroperoxy-9,11,15-octadecatrienoic acid | 13-hydroxy-9,11,15-octadecatrienoic acid | Not Specified | Arabidopsis thaliana | [10] |

| Fungal Caleosin | Thiobenzamide | Thiobenzamide sulfoxide | 32.8 nmol min⁻¹ mg⁻¹ | Aspergillus flavus | |

| Fungal Caleosin | Aniline | p-Aminophenol | 24.6 nmol min⁻¹ mg⁻¹ | Aspergillus flavus | |

| Fungal Caleosin | Oleic acid | 9,10-epoxystearate | 36.2 nmol min⁻¹ mg⁻¹ | Aspergillus flavus |

Table 3: Phenotypic Consequences of Altered Caleosin Expression in Arabidopsis thaliana

Genetic studies involving knockout (KO) and overexpression (OE) of Caleosin genes have provided quantitative insights into their physiological roles.

| Gene | Genotype | Phenotype | Quantitative Change | Reference |

| AtCLO1/AtCLO2 | clo1 clo2 double mutant | Seed Oil Content | 16-23% decrease | [11] |

| AtCLO1/AtCLO2 | clo1 clo2 double mutant | Seed Weight | 10-13% decrease | [11] |

| AtCLO1 | Overexpression | Triacylglycerol Content | Up to 73.6% increase | [11] |

| AtCLO4 | atclo4 knockout | Drought Tolerance | Enhanced | [12] |

| AtCLO4 | Overexpression | Drought Tolerance | Decreased | [12] |

| RD20/AtCLO3 | rd20 knockout | Transpiration Rate | Higher | [13] |

| RD20/AtCLO3 | rd20 knockout | Drought Tolerance | Reduced | [13] |

Signaling Pathways Involving the Caleosin EF-hand Motif

The Caleosin EF-hand motif is a critical component of at least two major signaling pathways in plants: the oxylipin pathway, which is central to stress responses, and the heterotrimeric G-protein signaling cascade.

Caleosin-Mediated Oxylipin Signaling

Caleosins, through their peroxygenase activity, convert fatty acid hydroperoxides (generated by lipoxygenases) into hydroxy fatty acids. These oxylipins then act as signaling molecules, modulating responses to both biotic and abiotic stress. The calcium-binding EF-hand motif is thought to regulate this enzymatic activity, thus linking calcium signals to the oxylipin pathway.

Caption: Caleosin in the oxylipin signaling pathway.

Caleosin Interaction with Heterotrimeric G-protein Signaling

Several Arabidopsis Caleosins, including RD20/CLO3 and CLO7, have been shown to physically interact with the alpha subunit of the heterotrimeric G-protein complex, GPA1.[10][12] This interaction is calcium-dependent, mediated by the EF-hand motif, and appears to negatively regulate GPA1 signaling.[10] CLO7 has also been found to interact with Pirin1, a downstream effector of GPA1, further integrating Caleosin into this fundamental signaling cascade that controls various aspects of plant growth, development, and stress responses.

Caption: Caleosin's role in G-protein signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Caleosin EF-hand motif and its function.

Calcium Binding Assays

This method provides a qualitative assessment of calcium binding by observing changes in the electrophoretic mobility of the protein in the presence and absence of Ca²⁺.

Principle: The binding of Ca²⁺ can induce a conformational change in Caleosin, altering its charge-to-mass ratio and thus its migration in a non-denaturing polyacrylamide gel.

Protocol:

-

Protein Preparation: Purify recombinant Caleosin protein.

-

Sample Incubation: Prepare two sets of protein samples. To one set, add CaCl₂ to a final concentration of 1-5 mM. To the other set, add a chelating agent like EGTA (5 mM) to ensure a calcium-free environment. Incubate both sets at room temperature for 30 minutes.

-

Native PAGE: Load the samples onto a native polyacrylamide gel. Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.

-

Analysis: Compare the migration of Caleosin in the presence and absence of Ca²⁺. A shift in mobility indicates calcium binding.

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified Caleosin (typically 10-100 µM) in a suitable buffer (e.g., Tris or HEPES) that has been treated to remove any contaminating calcium.

-

Prepare a concentrated solution of CaCl₂ (typically 1-2 mM) in the same buffer.

-

Degas both solutions thoroughly to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the Caleosin solution into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume (e.g., 2 µL), and spacing between injections.

-

Initiate the titration. The instrument will inject small aliquots of the CaCl₂ solution into the Caleosin solution and measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of Ca²⁺ to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Peroxygenase Activity Assay

This assay measures the enzymatic activity of Caleosin by monitoring the conversion of a substrate in the presence of a hydroperoxide.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Substrate (e.g., thiobenzamide, aniline, or a fatty acid hydroperoxide like 13-HPOD)

-

A hydroperoxide source (e.g., cumene hydroperoxide or H₂O₂)

-

-

Enzyme Addition: Add a known amount of purified Caleosin or a crude protein extract to initiate the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 26°C) for a specific time.

-

Product Extraction: Stop the reaction and extract the products using an organic solvent (e.g., a mixture of dichloromethane and ether).

-

Analysis: Analyze the extracted products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

-

Calculation: Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

Circular Dichroism (CD) Spectroscopy for Conformational Change Analysis

CD spectroscopy is a powerful technique to study the secondary and tertiary structure of proteins and to detect conformational changes upon ligand binding.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified Caleosin in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration) to a final concentration of 0.1-0.2 mg/mL.

-

Prepare two aliquots of the protein solution. To one, add CaCl₂ to saturate the EF-hand motif. To the other, add EGTA to ensure the apo-state.

-

-

CD Measurement:

-

Record the far-UV CD spectra (typically 190-260 nm) of both the apo- and holo-Caleosin samples using a CD spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer from the sample spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Compare the spectra of the apo- and holo-forms. Significant differences in the spectra, particularly around 208 and 222 nm (characteristic of α-helical content), indicate a conformational change upon calcium binding.

-

Conclusion and Future Directions